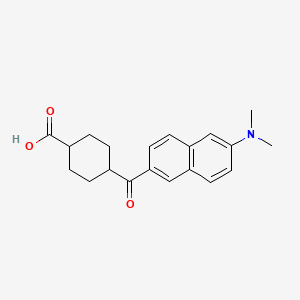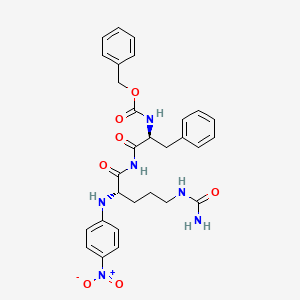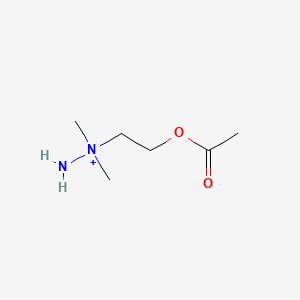
Doxaminol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DOXAMINOL is a synthetic partial beta-adrenergic agonist with sympathomimetic activity. It is known for its ability to bind to and stimulate beta-1-adrenergic receptors located in the myocardium, leading to a positive inotropic effect and an increase in cardiac output .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DOXAMINOL involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired pharmacological properties. The specific synthetic routes and reaction conditions are proprietary and not widely published. general synthetic methods for beta-adrenergic agonists typically involve the use of organic solvents, catalysts, and controlled reaction environments to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound likely involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product through crystallization, filtration, and drying to obtain a pharmaceutically acceptable compound .
Chemical Reactions Analysis
Types of Reactions
DOXAMINOL undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
Scientific Research Applications
DOXAMINOL has several scientific research applications, including:
Chemistry: Used as a model compound to study beta-adrenergic receptor interactions and the effects of structural modifications on receptor binding.
Biology: Investigated for its role in modulating cardiac function and its potential therapeutic applications in heart failure and other cardiovascular diseases.
Medicine: Explored as a potential treatment for conditions requiring increased cardiac output, such as congestive heart failure.
Industry: Utilized in the development of new beta-adrenergic agonists and related pharmaceuticals
Mechanism of Action
DOXAMINOL exerts its effects by binding to beta-1-adrenergic receptors in the myocardium. This binding stimulates the receptors, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP activates protein kinase A, which in turn phosphorylates various proteins involved in cardiac muscle contraction. This results in a positive inotropic effect, increasing the force of cardiac contractions and overall cardiac output .
Comparison with Similar Compounds
Similar Compounds
Doxazosin: An alpha-1 adrenergic receptor antagonist used to treat hypertension and benign prostatic hyperplasia.
Doxylamine: An antihistamine used to treat insomnia and allergy symptoms.
Uniqueness
DOXAMINOL is unique in its partial agonist activity at beta-1-adrenergic receptors, which allows it to increase cardiac output without causing excessive stimulation of the heart. This makes it a valuable compound for research and potential therapeutic applications in cardiovascular diseases .
Properties
CAS No. |
55286-56-1 |
|---|---|
Molecular Formula |
C26H29NO3 |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
1-[2-(6,11-dihydrobenzo[c][1]benzoxepin-11-yl)ethyl-methylamino]-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C26H29NO3/c1-27(17-21(28)19-29-22-10-3-2-4-11-22)16-15-24-23-12-6-5-9-20(23)18-30-26-14-8-7-13-25(24)26/h2-14,21,24,28H,15-19H2,1H3 |
InChI Key |
SZQLTQPHXXXMNC-UHFFFAOYSA-N |
SMILES |
CN(CCC1C2=CC=CC=C2COC3=CC=CC=C13)CC(COC4=CC=CC=C4)O |
Canonical SMILES |
CN(CCC1C2=CC=CC=C2COC3=CC=CC=C13)CC(COC4=CC=CC=C4)O |
Synonyms |
BM 10.188 doxaminol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[2-[acetyl-(3-acetyloxypyridine-2-carbonyl)amino]-3-acetyloxyphenyl]-1,3-benzoxazole-4-carboxylic acid](/img/structure/B1219493.png)








![1,5-Bis[2-(3,4-dichlorophenyl)ethenyl]-2,4-dinitrobenzene](/img/structure/B1219509.png)
